molecular formula C19H23N5O B6474763 3-methyl-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640891-89-8

3-methyl-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B6474763
CAS No.: 2640891-89-8
M. Wt: 337.4 g/mol
InChI Key: ILNYCBDYKIGMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine core substituted with a methoxy group linked to a piperidine ring, which is further functionalized with a 2-methylpyrazolo[1,5-a]pyrazine moiety. Its molecular formula is C₁₉H₂₂N₄O₂ (molecular weight: 338.4 g/mol). The structure combines multiple heterocyclic systems, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring planar aromatic interactions. The pyrazolo[1,5-a]pyrazine core is notable for its electron-rich nature, which may enhance binding affinity in biological systems .

Properties

IUPAC Name

2-methyl-4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-14-12-20-6-3-18(14)25-13-16-4-8-23(9-5-16)19-17-11-15(2)22-24(17)10-7-21-19/h3,6-7,10-12,16H,4-5,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNYCBDYKIGMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)COC4=C(C=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

Related compounds have shown cytotoxic activities against various cancer cell lines. This suggests that 3-methyl-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine might influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation. This suggests that this compound might exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in heterocyclic cores, substituents, and linker groups. Below is a comparative analysis based on molecular features, synthesis, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Molecular Weight (g/mol) Key Substituents/Linkers Synthesis Method Inferred Biological Activity
3-methyl-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine (Target) 338.4 Pyridine, piperidine, pyrazolo-pyrazine Likely coupling reactions (e.g., Suzuki) Kinase inhibition (speculative)
Isopropyl 4-(3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate 395.5 Pyrazolo-pyrimidine, dihydropyridine, ester Multi-step heterocyclic assembly IC₅₀ >0.3 μM (unspecified target)
3-(4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine 227.2 Pyrimidine, pyrazolo-pyrazine Oxidative cyclization Not reported
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine 345.4 Triazolo-pyridine, benzyloxy Oxidative ring closure with NaOCl Antibacterial/anti-inflammatory
2-(2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one derivatives ~300–400 (estimated) Imidazo-pyridine, pyrazino-pyrimidinone Substitution on preformed heterocycles Kinase or protease modulation

Key Differences and Implications:

Pyrazolo[1,5-a]pyrimidine analogs (e.g., in ) replace the pyrazine ring with pyrimidine, altering electron distribution and steric bulk .

Substituent Effects :

  • The piperidine-methoxy linker in the target compound enhances conformational flexibility compared to rigid dihydropyridine or ester-linked systems .
  • Methoxy and methyl groups in the target compound improve metabolic stability relative to polar substituents (e.g., hydroxyl groups in ’s carboxylate derivatives).

Synthetic Routes :

  • The target compound likely requires transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the pyrazolo-pyrazine and pyridine units, similar to methods in and .
  • In contrast, triazolopyridines () are synthesized via oxidative cyclization using NaOCl, a greener approach compared to Cr(VI)-based methods .

Biological Activity :

  • While explicit data for the target compound is lacking, pyrazolo-pyrazine/pyrimidine cores are frequently associated with kinase inhibition (e.g., JAK2, EGFR) due to their ATP-binding site mimicry .
  • Triazolopyridines () exhibit antibacterial activity, suggesting the target compound could be optimized for similar applications .

Research Findings and Trends

  • Structural Diversity: highlights the prevalence of 4H-pyrazino/pyrido-pyrimidinone derivatives in patent literature, emphasizing their therapeutic versatility .
  • Synthetic Efficiency: and demonstrate advancements in heterocyclic synthesis, favoring atom-economical and environmentally benign protocols .
  • Pharmacological Potential: The target compound’s balance of lipophilicity (LogP ~2.5 estimated) and molecular weight aligns with Lipinski’s criteria for drug-likeness, supporting further optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.